3-(Benzo[d][1,3]dioxol-5-yl)-4-methyl-1H-1,2,4-triazol-5(4H)-one
3-(Benzo[d][1,3]dioxol-5-yl)-4-methyl-1H-1,2,4-triazol-5(4H)-one
Brand Name:
Vulcanchem
CAS No.:
108132-88-3
VCID:
VC20828903
InChI:
InChI=1S/C10H9N3O3/c1-13-9(11-12-10(13)14)6-2-3-7-8(4-6)16-5-15-7/h2-4H,5H2,1H3,(H,12,14)
SMILES:
CN1C(=NNC1=O)C2=CC3=C(C=C2)OCO3
Molecular Formula:
C10H9N3O3
Molecular Weight:
219.2 g/mol
3-(Benzo[d][1,3]dioxol-5-yl)-4-methyl-1H-1,2,4-triazol-5(4H)-one
CAS No.: 108132-88-3
Cat. No.: VC20828903
Molecular Formula: C10H9N3O3
Molecular Weight: 219.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 108132-88-3 |
|---|---|
| Molecular Formula | C10H9N3O3 |
| Molecular Weight | 219.2 g/mol |
| IUPAC Name | 3-(1,3-benzodioxol-5-yl)-4-methyl-1H-1,2,4-triazol-5-one |
| Standard InChI | InChI=1S/C10H9N3O3/c1-13-9(11-12-10(13)14)6-2-3-7-8(4-6)16-5-15-7/h2-4H,5H2,1H3,(H,12,14) |
| Standard InChI Key | QWYJYHUAIBWZQX-UHFFFAOYSA-N |
| SMILES | CN1C(=NNC1=O)C2=CC3=C(C=C2)OCO3 |
| Canonical SMILES | CN1C(=NNC1=O)C2=CC3=C(C=C2)OCO3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator